molecular formula C6H17Cl2FN2 B1484459 2-(Aminomethyl)-2-fluoropentan-1-amine dihydrochloride CAS No. 2098153-77-4

2-(Aminomethyl)-2-fluoropentan-1-amine dihydrochloride

Cat. No. B1484459
CAS RN: 2098153-77-4
M. Wt: 207.11 g/mol
InChI Key: PZXBFNQUUZIIPM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a related compound, “2-(Aminomethyl)benzimidazole dihydrochloride hydrate”, has a molecular formula of C8H13Cl2N3O, an average mass of 238.114 Da, and a monoisotopic mass of 237.043564 Da .


Physical And Chemical Properties Analysis

A related compound, “2-(Aminomethyl)benzimidazole dihydrochloride hydrate”, appears as a green-gray powder . The molecular formula of another related compound, “2-(Aminomethyl)benzimidazole dihydrochloride”, is C8H11Cl2N3 .

Mechanism of Action

The mechanism of action of a related compound, “3-amino-2-(aminomethyl)propanoic acid dihydrochloride”, is believed to involve binding to metal ions and other molecules, forming complexes that can be used in various biochemical and physiological processes.

Safety and Hazards

The safety data sheet for a related compound, “2-(Aminomethyl)benzimidazole dihydrochloride hydrate”, indicates that it may cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

A novel benzimidazole-based chemosensor for fluorometric determination of zinc ions was synthesized using a related compound, “2-(Aminomethyl)benzimidazole dihydrochloride”, indicating potential future applications in the field of fluorescence-based chemosensors .

properties

IUPAC Name

2-fluoro-2-propylpropane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15FN2.2ClH/c1-2-3-6(7,4-8)5-9;;/h2-5,8-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXBFNQUUZIIPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CN)(CN)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)-2-fluoropentan-1-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Aminomethyl)-2-fluoropentan-1-amine dihydrochloride
Reactant of Route 2
2-(Aminomethyl)-2-fluoropentan-1-amine dihydrochloride
Reactant of Route 3
2-(Aminomethyl)-2-fluoropentan-1-amine dihydrochloride
Reactant of Route 4
2-(Aminomethyl)-2-fluoropentan-1-amine dihydrochloride
Reactant of Route 5
2-(Aminomethyl)-2-fluoropentan-1-amine dihydrochloride
Reactant of Route 6
2-(Aminomethyl)-2-fluoropentan-1-amine dihydrochloride

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